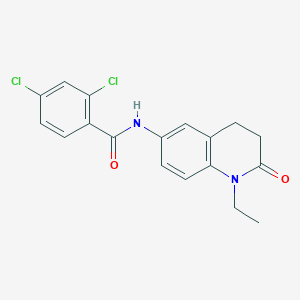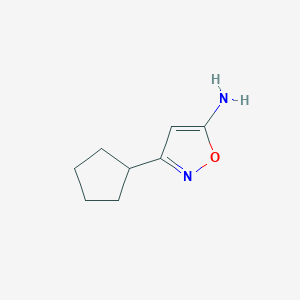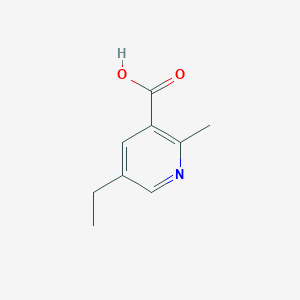
5-Ethyl-2-methyl-nicotinic acid
Vue d'ensemble
Description
5-Ethyl-2-methyl-nicotinic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.192. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Lipid-Modifying Effects and Cardiovascular Disease Prevention
Nicotinic acid is the most potent clinically available treatment for modifying lipid profiles, specifically for lowering LDL and VLDL cholesterol while raising HDL cholesterol. The strong inverse relationship between coronary heart disease risk and HDL cholesterol at all levels of LDL cholesterol underscores the therapeutic potential of niacin. Advances in understanding how nicotinic acid alters the lipoprotein profile have been complemented by emerging evidence of its nonlipid-mediated anti-inflammatory effects, such as enhancing adiponectin secretion, demonstrating a novel atheroprotective role. Whether nicotinic acid will become routine in atherosclerosis treatment is contingent on ongoing clinical outcome trials and further research exploring the 'pleiotropic' effects of nicotinic acid, which could lead to the development of newer, beneficial molecules without the well-known side effects of nicotinic acid (Digby, Lee, & Choudhury, 2009).
Anticancer Potential
Nicotinic acid and its derivatives, including 5-Ethyl-2-methyl-nicotinic acid, have garnered significant interest in the development of anticancer drugs due to their wide variety of biological properties. Considerable work has been done in synthesizing and investigating the anticancer potential of nicotinamide derivatives. The information provided here may be valuable for researchers seeking to develop efficient anticancer drugs, highlighting the importance of nicotinic acid derivatives in treating this dreadful disease (Jain, Utreja, Kaur, & Jain, 2020).
Mécanisme D'action
Target of Action
5-Ethyl-2-methyl-nicotinic acid is a derivative of nicotinic acid, which is an essential nutrient for humans and animals . The primary targets of this compound are likely to be similar to those of nicotinic acid, which include peripheral vasodilation and the regulation of the formation and release of adipokines .
Mode of Action
This is similar to the action of methyl nicotinate, another derivative of nicotinic acid. It is also suggested that this compound might promote the release of prostaglandin D2, which acts locally due to its short half-life .
Biochemical Pathways
This compound is likely to affect the same biochemical pathways as nicotinic acid. Nicotinic acid is involved in the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play crucial roles in numerous biochemical reactions, including those involved in energy production and DNA repair .
Pharmacokinetics
They are metabolized in the body, and one of the by-products of this metabolism is nitrous oxide . This gas is difficult to recycle and manage, and it has a greenhouse effect 300 times stronger than CO2 .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of nicotinic acid. Nicotinic acid is known to reduce fatigue, maintain healthy skin, efficient metabolism, and mental health . It is also used as an antipelagic agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of nicotinic acid, from which this compound is derived, involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process produces nitrous oxide, a gas that is difficult to manage and has a significant environmental impact
Safety and Hazards
Orientations Futures
A new technology for the industrial production of nicotinic acid is undoubtedly necessary to meet the needs of green chemistry and not burden the environment . Ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine are being researched, especially focusing on those methods with potential industrial applications .
Analyse Biochimique
Biochemical Properties
5-Ethyl-2-methyl-nicotinic acid, as a derivative of niacin, contributes to the formation of NAD and NADP . These coenzymes participate in many hydrogen transfer processes and are essential for various dehydrogenases . The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase in the salvage pathway of NAD synthesis .
Cellular Effects
The influence of this compound on cell function is primarily through its role in the production of NAD and NADP. These coenzymes are involved in redox reactions, impacting cellular metabolism . They also play a role in cell signaling pathways and gene expression .
Molecular Mechanism
This compound contributes to the formation of NAD and NADP, which are involved in numerous biochemical reactions. NAD and NADP serve as electron donors or acceptors in redox reactions, facilitating various metabolic processes . The compound may also influence enzyme activity, such as the activation or inhibition of dehydrogenases .
Dosage Effects in Animal Models
Niacin, from which this compound is derived, has been shown to have lipid-modifying effects at pharmacological doses .
Metabolic Pathways
This compound is involved in the metabolic pathways leading to the synthesis of NAD and NADP . These pathways include the conversion of dietary nicotinic acid and nicotinamide to NAD, as well as the resynthesis of NAD following its consumption in various biological reactions .
Subcellular Localization
The distinct localization of the various enzymes involved in NAD synthesis suggests that there are likely to be distinct pools of NAD in different subcellular organelles .
Propriétés
IUPAC Name |
5-ethyl-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-7-4-8(9(11)12)6(2)10-5-7/h4-5H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBCQYYGNHJFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B2543839.png)
![2,3,5,6-tetramethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2543842.png)
![Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B2543844.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2543845.png)
![Methyl 4-[(2-bromophenoxy)methyl]benzoate](/img/structure/B2543846.png)
![1-Ethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2543847.png)

![3-[2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2543849.png)
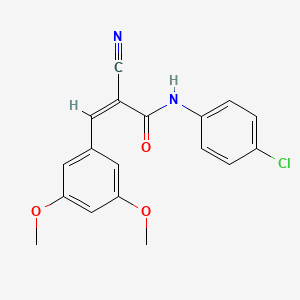
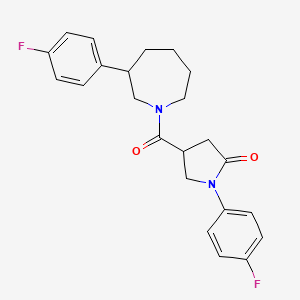
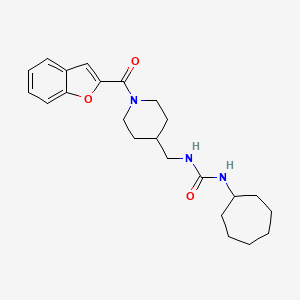
![N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide](/img/structure/B2543855.png)
